molecular formula C12H17NO2S B2358344 N-propyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1018192-18-1

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B2358344
CAS No.: 1018192-18-1
M. Wt: 239.33
InChI Key: XTDITPUXXHNQOR-UHFFFAOYSA-N
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Description

“N-propyl-2,3-dihydro-1H-indene-5-sulfonamide” is a novel compound that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases .


Synthesis Analysis

The compound was synthesized as part of a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues . Unfortunately, the exact synthesis process is not detailed in the search results.

Scientific Research Applications

  • Green Synthesis of Sulfonamides : A novel, environmentally benign method for the direct coupling of sulfonamides and alcohols using a nanostructured catalyst has been developed. This method is significant for the synthesis of sulfonamide derivatives, including N-propyl-2,3-dihydro-1H-indene-5-sulfonamide, which are important intermediates in drug synthesis. The process involves a domino dehydrogenation-condensation-hydrogenation sequence and is notable for its high yield and efficient use of primary alcohol (Shi et al., 2009).

  • Regioselective Synthesis of Indene Derivatives : A protocol has been developed for the regioselective synthesis of structurally diverse indene derivatives from readily accessible N-benzylic sulfonamides and disubstituted alkynes, including this compound. This method uses FeCl3 catalysis and has broad applicability in creating various functionalized indene derivatives (Liu et al., 2010).

  • Development of Adenosine A2B Receptor Antagonists : Sulfonamide compounds like this compound have been used in the development of adenosine A2B receptor antagonists. A new method for the preparation of sulfonamides has been developed to improve yield and potency, with significant implications for drug development (Yan et al., 2006).

  • Carbonic Anhydrase Inhibition for Cancer Therapy : Novel classes of glycoconjugate benzene sulfonamides, potentially including this compound, have been synthesized for inhibiting carbonic anhydrases. This approach is part of a strategy for new cancer therapies, as these enzymes are overexpressed in hypoxic tumors (Wilkinson et al., 2006).

  • Drug Binding Sites on Human Serum Albumin : Specific binding sites for anionic drugs on human serum albumin (HSA) have been characterized using probes like sulfonamide derivatives. Understanding the binding affinity and specificity of compounds like this compound to HSA is crucial for pharmaceutical design (Sudlow et al., 1976).

  • Inhibitors of Human Carbonic Anhydrase Isoenzymes : N-acylsulfonamides, including potentially this compound, have been found to be potent inhibitors of human carbonic anhydrase isoenzymes I and II. These findings have implications for developing therapeutic agents for various conditions where these enzymes play a role (Yıldırım et al., 2015).

Future Directions

The compound has great potential to be further developed as a candidate for the treatment of inflammatory bowel disease . Its notable distribution in the colon and its effectiveness in relieving inflammatory bowel disease symptoms in a DSS-induced colitis model make it a promising candidate .

Properties

IUPAC Name

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-8-13-16(14,15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9,13H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDITPUXXHNQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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